1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
Compounds like "1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide" belong to a class of compounds that combine features from pyrazole, benzothiazole, and dichlorophenoxy groups. These features suggest applications in areas such as materials science, agriculture (e.g., as herbicides or pesticides), and possibly pharmaceuticals, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex molecules containing pyrazole, benzothiazole, and dichlorophenoxy groups typically involves multi-step synthetic routes. For example, Kumara et al. (2018) describe the synthesis of a novel pyrazole derivative through a series of reactions that include condensation and cyclization steps, which could be analogous to the synthesis of the queried compound (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this class is often characterized using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. The detailed structural analysis can reveal the conformation, stereochemistry, and electronic structure, essential for understanding the compound's reactivity and properties. For instance, the crystal and molecular structure of a related compound was determined, illustrating the utility of X-ray diffraction and Hirshfeld surface analysis for understanding intermolecular interactions (Naveen et al., 2018).
Scientific Research Applications
Synthesis and Biological Evaluation
- Benzothiazole derivatives, similar to the compound , have been synthesized and evaluated for their potential as antitumor agents. For example, a derivative of benzothiazole exhibited significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Molecular Structure and Interactions
- Novel pyrazole derivatives have been synthesized, characterized, and analyzed through X-ray crystal structure studies. Such studies are crucial for understanding molecular conformations and interactions, contributing to the development of new compounds with potential pharmaceutical applications (Kumara et al., 2018).
Molecular Interaction Studies
- Studies on molecules structurally similar to the given compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provide insights into their molecular interactions with receptors. These studies often use computational methods like conformational analysis and three-dimensional quantitative structure-activity relationship (3D-QSAR) models (Shim et al., 2002).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of pyrazole derivatives have been conducted to quantify intermolecular contacts and understand the formation of supramolecular architecture (Kumara et al., 2017).
Chemistry of Benzothiazine Derivatives
- Research into the chemistry of benzothiazine derivatives, which are closely related to the compound , provides valuable information on their synthesis, structural analysis, and potential chemical transformations (Carter & Chesseman, 1977).
properties
IUPAC Name |
1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N4O2S/c1-11-3-2-4-16-17(11)22-19(28-16)23-18(26)14-7-8-25(24-14)10-27-15-6-5-12(20)9-13(15)21/h2-9H,10H2,1H3,(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTWEHZPYURLRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)COC4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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